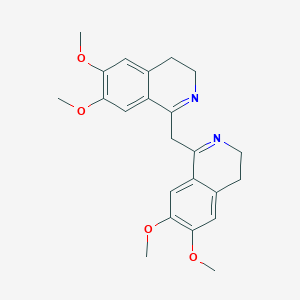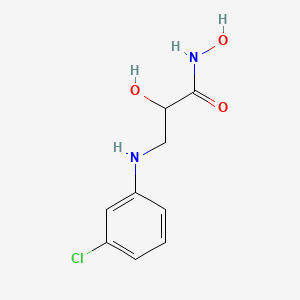
3-(3-Chloroanilino)-N,2-dihydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is a chemical compound that features a chloroaniline group attached to a dihydroxypropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide typically involves the reaction of 3-chloroaniline with a suitable dihydroxypropanamide precursor. One common method involves the nucleophilic substitution of 3-chloroaniline with a dihydroxypropanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloroanilino)-N,2-dihydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
3-(3-Chloroanilino)-N,2-dihydroxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloroanilino)nicotinic acid hydrazides: These compounds have similar structures and exhibit anti-inflammatory and analgesic activities.
Clonixin: Another compound with a similar chloroaniline group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is unique due to its specific dihydroxypropanamide backbone, which may confer distinct biological and chemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
62902-14-1 |
|---|---|
Formule moléculaire |
C9H11ClN2O3 |
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
3-(3-chloroanilino)-N,2-dihydroxypropanamide |
InChI |
InChI=1S/C9H11ClN2O3/c10-6-2-1-3-7(4-6)11-5-8(13)9(14)12-15/h1-4,8,11,13,15H,5H2,(H,12,14) |
Clé InChI |
SHWAGOQVVADRLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NCC(C(=O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


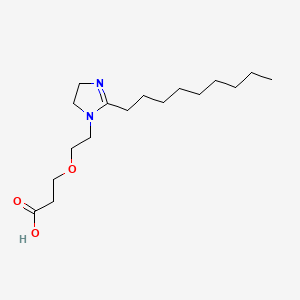


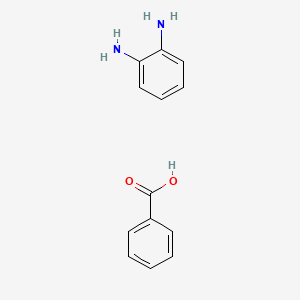
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
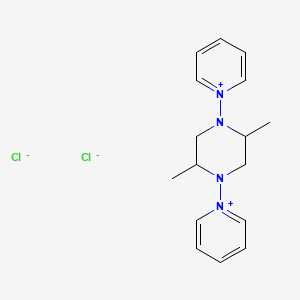
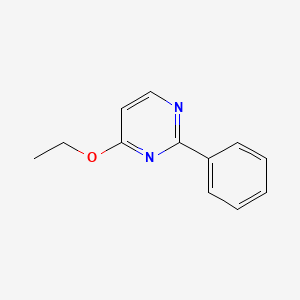


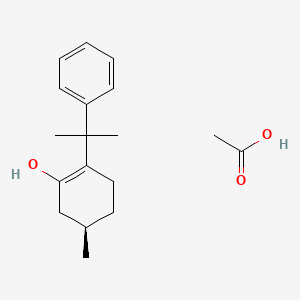
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
